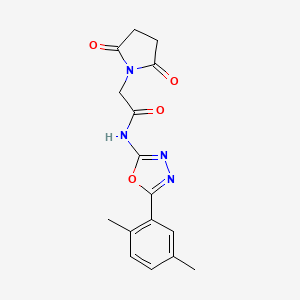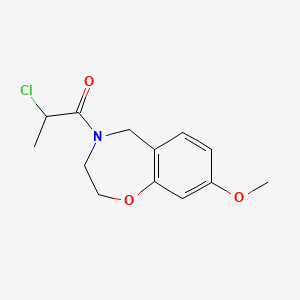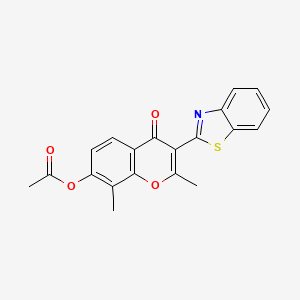
(3S,4S)-4-Propylpyrrolidine-3-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrrolidine, which is a cyclic secondary amine . It has a carboxylic acid group and a propyl group attached to the pyrrolidine ring .
Molecular Structure Analysis
The compound has two chiral centers, which means it can exist in multiple stereoisomers . The (3S,4S) designation indicates the configuration of these chiral centers .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of reactions, including acylation, alkylation, and oxidation . The specific reactions would depend on the reaction conditions and the other reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the carboxylic acid group would likely make the compound acidic .Applications De Recherche Scientifique
Catalytic Applications
Crosslinked polyvinylpyridine hydrochloride has shown effectiveness as a catalyst for acetalization of carbonyl compounds and esterification of carboxylic acids. This catalytic ability is significant because the polymeric catalyst remains inert to some acid-sensitive functional groups, which cannot tolerate the influence of a strong acid cation exchange resin (Yoshida, Hashimoto, & Kawabata, 1981).
Asymmetric Synthesis
The compound has been applied in the asymmetric synthesis of various stereoisomers, such as 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. These syntheses have been achieved with high diastereoselectivity and enantiomeric excess, making them efficient for producing specific cis- and trans-stereoisomers (Bunnage et al., 2004).
Synthesis of Antibacterial Agents
The compound has been utilized in the synthesis of potent antibacterial agents. For instance, its enantiomers have been developed efficiently, showing significant in vivo and in vitro activity against various bacterial strains. This includes enhanced activity against aerobic and anaerobic bacteria, demonstrating the compound's relevance in medicinal chemistry (Rosen et al., 1988).
Efficient Synthesis Processes
A practical and efficient synthesis approach for (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a key chiral building block for biologically active compounds, has been developed. This process features stereospecific and regioselective steps, demonstrating the compound's utility in facilitating streamlined synthesis pathways (Ohigashi, Kikuchi, & Goto, 2010).
Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S,4S)-4-Propylpyrrolidine-3-carboxylic acid;hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Propylamine", "Succinic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Diethyl ether", "Methanol", "Acetic acid", "Sodium borohydride", "Hydrogen chloride gas" ], "Reaction": [ "Step 1: Propylamine is reacted with succinic anhydride in the presence of sodium hydroxide to form (2S,3S)-3-Aminobutanedioic acid.", "Step 2: (2S,3S)-3-Aminobutanedioic acid is then converted to (3S,4S)-4-Propylpyrrolidine-3-carboxylic acid through a series of reactions.", "Step 2.1: (2S,3S)-3-Aminobutanedioic acid is first protected as its methyl ester by reacting it with methanol and acetic acid.", "Step 2.2: The methyl ester is then reduced to the corresponding alcohol using sodium borohydride.", "Step 2.3: The alcohol is then converted to the corresponding chloride using thionyl chloride.", "Step 2.4: The resulting chloride is reacted with sodium hydroxide to form the free base.", "Step 2.5: The free base is then treated with hydrochloric acid gas in diethyl ether to form the hydrochloride salt of (3S,4S)-4-Propylpyrrolidine-3-carboxylic acid." ] } | |
Numéro CAS |
1256482-69-5 |
Formule moléculaire |
C8H16ClNO2 |
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
(3R,4R)-4-propylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-3-6-4-9-5-7(6)8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H/t6-,7-;/m0./s1 |
Clé InChI |
UXSLORARPCRVTG-LEUCUCNGSA-N |
SMILES isomérique |
CCC[C@H]1CNC[C@@H]1C(=O)O.Cl |
SMILES |
CCCC1CNCC1C(=O)O.Cl |
SMILES canonique |
CCCC1CNCC1C(=O)O.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






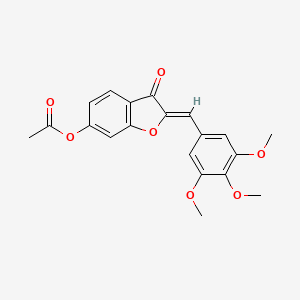
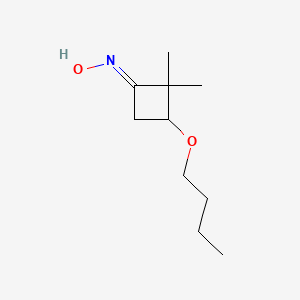
![1-(2-chloro-6-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2633700.png)

![2-ethoxy-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2633704.png)
![2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B2633707.png)
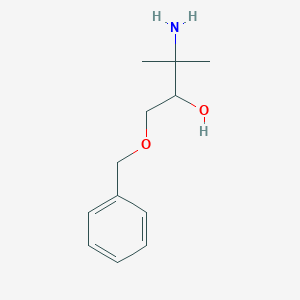
![5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-3-phenyl-2,1-benzoxazole](/img/structure/B2633710.png)
